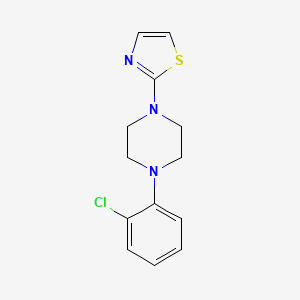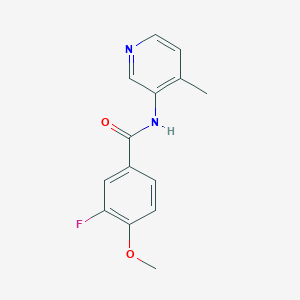![molecular formula C19H23ClN4O3 B15116657 N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B15116657.png)
N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic substitution reaction involving a chlorophenol and an appropriate leaving group.
Final Coupling: The final step involves coupling the pyrazole and pyrrolidine intermediates with the chlorophenoxy group under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenoxy group.
Aplicaciones Científicas De Investigación
N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used in studies to understand its biochemical pathways and mechanisms of action.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole: Similar in having a pyrazole ring but differs in other structural features.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the pyrazole and pyrrolidine rings.
Uniqueness
N-(1-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a chlorophenoxy group, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C19H23ClN4O3 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-[1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C19H23ClN4O3/c1-13(25)22-15-10-21-24(11-15)16-8-9-23(12-16)18(26)19(2,3)27-17-6-4-14(20)5-7-17/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,22,25) |
Clave InChI |
GHEMGKONZAMGSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B15116584.png)
![4-ethyl-3-methyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15116587.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B15116590.png)
![6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B15116592.png)
![N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15116605.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B15116607.png)
![6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116609.png)
![5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15116614.png)
![5-[(3,5-dimethoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15116616.png)

![2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116632.png)
![N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15116633.png)

![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116654.png)
